
5-Chloro-4-iodopyrimidin-2-amine
Overview
Description
5-Chloro-4-iodopyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C4H3ClIN3 It is a derivative of pyrimidine, characterized by the presence of chlorine and iodine atoms at the 5th and 4th positions, respectively, and an amino group at the 2nd position
Preparation Methods
The synthesis of 5-Chloro-4-iodopyrimidin-2-amine typically involves multi-step reactions starting from readily available pyrimidine derivatives. One common method includes the halogenation of pyrimidine to introduce chlorine and iodine atoms at specific positions. For instance, starting with 2-aminopyrimidine, chlorination can be achieved using reagents like thionyl chloride, followed by iodination using iodine monochloride or similar iodinating agents under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Chloro-4-iodopyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace these halogens with groups like amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules by forming bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include bases like potassium carbonate, palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-4-iodopyrimidin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and material science.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of agrochemicals and dyes, leveraging its reactivity and stability.
Mechanism of Action
The mechanism of action of 5-Chloro-4-iodopyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
5-Chloro-4-iodopyrimidin-2-amine can be compared with other halogenated pyrimidine derivatives, such as:
4-Chloro-5-iodopyridin-2-amine: Similar in structure but with a pyridine ring instead of pyrimidine, affecting its chemical reactivity and biological activity.
2-Chloro-4-iodopyrimidine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amino group, which provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
5-chloro-4-iodopyrimidin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClIN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIFHZCCZZDFDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClIN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857681 | |
Record name | 5-Chloro-4-iodopyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260863-63-5 | |
Record name | 5-Chloro-4-iodopyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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